molecular formula C9H18ClNO3 B13902373 tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13902373
M. Wt: 223.70 g/mol
InChI Key: VKJSORAJKXWGFC-LEUCUCNGSA-N
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Description

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a hydroxyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate typically involves the protection of the hydroxyl group and the carboxyl group using tert-butyl groups. One common method involves the reaction of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may yield an alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: In medicine, tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with these targets, leading to changes in their activity. The tert-butyl group may also play a role in modulating the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
  • tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and carboxylate groups allows for a wider range of chemical reactions and interactions with biological targets. Additionally, the tert-butyl ester group provides stability and protection during synthetic processes .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)7-4-6(11)5-10-7;/h6-7,10-11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1

InChI Key

VKJSORAJKXWGFC-LEUCUCNGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)O.Cl

Origin of Product

United States

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